molecular formula C8H7BrN4S B14909202 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile

Cat. No.: B14909202
M. Wt: 271.14 g/mol
InChI Key: CLHAGWIXGSWJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a 4-amino group, a 5-carbonitrile moiety, and a 2-((2-bromoallyl)thio) substituent. This compound is synthesized via nucleophilic substitution reactions involving 4-amino-2-mercaptopyrimidine-5-carbonitrile (a common intermediate in pyrimidine chemistry) and 2-bromoallyl halides under basic conditions (e.g., anhydrous potassium carbonate in DMF) . 59.97% found) .

Properties

Molecular Formula

C8H7BrN4S

Molecular Weight

271.14 g/mol

IUPAC Name

4-amino-2-(2-bromoprop-2-enylsulfanyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H7BrN4S/c1-5(9)4-14-8-12-3-6(2-10)7(11)13-8/h3H,1,4H2,(H2,11,12,13)

InChI Key

CLHAGWIXGSWJCO-UHFFFAOYSA-N

Canonical SMILES

C=C(CSC1=NC=C(C(=N1)N)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile typically involves the reaction of 4-amino-2-thiopyrimidine-5-carbonitrile with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrimidine-5-carbonitrile core is versatile, with modifications primarily at the 2-position (thioether substituent) and 4-/6-positions (amino/aryl groups). Key structural analogs include:

Compound Name Substituent at 2-Position Molecular Formula Key Properties/Activities Reference
4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile 2-Bromoallylthio C₈H₇BrN₄S Potential reactivity at bromoallyl site
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Methylthio C₆H₆N₄S MW: 166.20 g/mol; CAS: 770-30-9
4-Amino-2-(propylthio)pyrimidine-5-carbonitrile Propylthio C₈H₁₀N₄S Soluble in chloroform, DCM, methanol
4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile 3-Fluoro-5-(trifluoromethyl)phenyl C₁₂H₇F₄N₄ Anti-TB activity (M. tuberculosis H37Rv)
4-Amino-2-(phenothiazin-10-ylpropylthio)pyrimidine-5-carbonitrile (42) Phenothiazine-linked propylthio C₂₁H₁₉N₅OS₂ CB1 receptor antagonism
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Chloro + methylthio C₆H₄ClN₃S Higher electrophilicity due to Cl

Key Observations:

  • Electronic Effects : The 2-bromoallylthio group introduces both steric hindrance and electrophilicity, contrasting with simpler alkylthio groups (e.g., methylthio in ) or electron-withdrawing substituents (e.g., trifluoromethylphenyl in ).
  • Biological Activity: Phenothiazine derivatives (e.g., compound 42) exhibit CB1 receptor antagonism , while trifluoromethylphenyl analogs show anti-tubercular activity . The bromoallyl group’s role remains underexplored in the evidence but may offer unique reactivity for targeted drug design.
  • Solubility : Propylthio derivatives demonstrate enhanced solubility in organic solvents compared to aryl-substituted analogs , which could influence pharmacokinetics.

Functional and Pharmacological Comparisons

  • Anti-TB Activity : Derivatives like 6a–6h () inhibit M. tuberculosis H37Rv, with trifluoromethyl groups enhancing bioactivity .
  • Receptor Interactions: Phenothiazine-containing analogs (e.g., 42) target CB1 receptors, suggesting CNS-related applications .
  • Reactivity : The bromoallyl group in the target compound may undergo allylic substitution or participate in cycloaddition reactions, unlike stable alkylthio or arylthio groups.

Biological Activity

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by the presence of amino, bromo, and thiol functional groups. This unique structural composition contributes to its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C8_{8}H8_{8}BrN5_{5}S, with a molecular weight of approximately 284.15 g/mol. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrimidine ring with specific substituents that enhance its reactivity:

  • Amino Group : Contributes to hydrogen bonding and increases solubility.
  • Bromo Group : Enhances electrophilicity, making it reactive towards nucleophiles.
  • Thiol Group : May participate in redox reactions and contribute to biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have shown the ability to inhibit various kinases involved in cancer progression, such as BRD4 and PLK1. These kinases play crucial roles in cell proliferation and survival pathways.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • Studies have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50_{50} values indicate effective inhibition of cell growth.
    • For example, a related study found that pyrimidine derivatives exhibited IC50_{50} values ranging from 10–30 µM against various cancer cell lines .
  • Mechanism of Action :
    • Molecular docking studies suggest that this compound effectively binds to target proteins involved in cancer pathways, potentially inhibiting their activity .
    • In vitro assays have shown that it reduces cell proliferation by inducing apoptosis through caspase activation .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research has indicated that derivatives with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

Comparative Analysis of Similar Compounds

The following table summarizes the activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
4-Amino-2-bromopyrimidine-5-carbonitrileBrominated pyrimidine with an amino groupAnticancer activity
5-FluorouracilFluorinated pyrimidineChemotherapeutic agent
GemcitabineNucleoside analogAnticancer activity
6-ThioguanineThiol-substituted purineAntimetabolite

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to tailor its biological properties . This flexibility enables the exploration of derivatives with enhanced efficacy against specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.